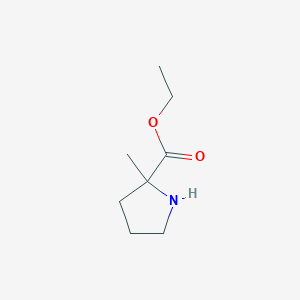

Ethyl 2-methylpyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methylpyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylpyrrolidine-2-carboxylate typically involves the reaction of ethyl acetoacetate with 2-methylpyrrolidine in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

Intermediate in Organic Synthesis:

EMPC is primarily used as an intermediate in the synthesis of more complex organic molecules. It can facilitate the construction of various chemical frameworks due to its reactive ester group, making it a key player in multi-step synthetic routes.

Synthesis Methodology:

The synthesis typically involves:

- Reactants: Ethyl acetoacetate and 2-methylpyrrolidine.

- Conditions: The reaction occurs in the presence of a base, often utilizing solvents like ethanol or methanol, and may require heating to promote the reaction.

Industrial Applications

Agrochemicals Production:

EMPC is utilized in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides. Its ability to function as a building block for more complex molecules makes it valuable in this sector.

Chemical Manufacturing:

In industrial settings, optimizing the production of EMPC can involve continuous flow reactors to enhance yield and purity. This method improves efficiency by allowing better control over reaction parameters during large-scale synthesis.

Case Study 1: Antimicrobial Screening

A study assessing various pyrrolidine derivatives found that while EMPC showed marginal antimicrobial activity, specific structural modifications led to significant inhibition zones against tested pathogens. This highlights the importance of structure-activity relationships in drug design.

Case Study 2: Antiproliferative Screening

In another investigation, compounds related to EMPC were tested against several cancer cell lines. The results indicated that certain modifications enhanced potency against cancer cells by inhibiting critical growth pathways. Although direct studies on EMPC's antiproliferative effects are lacking, these findings suggest potential avenues for developing more effective therapeutic agents based on its scaffold.

Mecanismo De Acción

The mechanism of action of ethyl 2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparación Con Compuestos Similares

Pyrrolidine-2-carboxylate: Lacks the ethyl and methyl groups, resulting in different chemical properties.

Methyl pyrrolidine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl pyrrolidine-2-carboxylate: Similar structure but without the methyl group.

Uniqueness: Ethyl 2-methylpyrrolidine-2-carboxylate is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups are beneficial.

Actividad Biológica

Introduction

Ethyl 2-methylpyrrolidine-2-carboxylate (EMPC) is an organic compound with potential applications in various biological and chemical fields. Its structural properties, which include a pyrrolidine ring and an ethyl ester group, suggest that it may interact with biological systems in significant ways. This article reviews the biological activity of EMPC, focusing on its mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Chemical Structure

EMPC has the following chemical structure:

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight: 143.19 g/mol

Synthesis Methods

The synthesis of EMPC typically involves the reaction of ethyl acetoacetate with 2-methylpyrrolidine in the presence of a base. Key steps include:

- Formation of an enolate intermediate.

- Nucleophilic addition to the pyrrolidine ring.

- Use of solvents such as ethanol or methanol, often requiring heating to facilitate the reaction.

The reaction can be optimized for industrial production through continuous flow reactors to enhance yield and purity .

The biological activity of EMPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator, depending on its structural configuration and the target involved. The primary mechanisms include:

- Enzyme Inhibition: EMPC may inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation: The compound could interact with receptors, influencing signaling pathways that affect cellular responses .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of EMPC and related compounds:

- A study reported that derivatives of pyrrolidine compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. However, EMPC itself showed limited antimicrobial effects in vitro against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

EMPC has also been investigated for its potential antiproliferative effects:

- Research indicates that similar pyrrolidine derivatives can inhibit cancer cell proliferation through mechanisms involving the modulation of key signaling pathways associated with cell growth . Although specific data on EMPC's antiproliferative activity is limited, its structural analogs have shown promise in targeting pathways like EGFR/BRAF, which are crucial in cancer biology.

Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antiproliferative Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Limited | Not extensively studied | Enzyme inhibition, receptor modulation |

| Methyl Pyrrolidine-2-Carboxylate | Moderate | Significant | Cell cycle arrest |

| Ethyl Pyrrolidine-2-Carboxylate | Low | Moderate | Apoptosis induction |

In Vitro Antimicrobial Activity Data

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus (MSSA) | 10 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 7 |

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial properties of various pyrrolidine derivatives, including EMPC. The results indicated that while some derivatives exhibited significant inhibition zones against tested pathogens, EMPC showed only marginal activity. This suggests that modifications to the structure may enhance its efficacy .

Case Study 2: Antiproliferative Screening

In a separate investigation focusing on antiproliferative activities, compounds structurally related to EMPC were tested against several cancer cell lines. The findings revealed that certain modifications led to enhanced potency against cancer cells through inhibition of key growth pathways . Although direct studies on EMPC are lacking, these findings highlight its potential as a scaffold for developing more effective agents.

Propiedades

IUPAC Name |

ethyl 2-methylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZALZKFOASWKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.